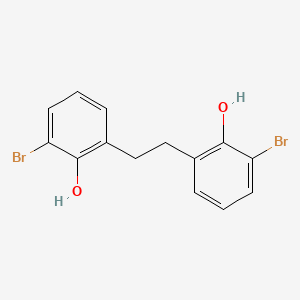![molecular formula C8H12Cl2O2 B12596519 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- CAS No. 651035-93-7](/img/structure/B12596519.png)
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dioxabicyclo[510]octane, 8,8-dichloro-4-ethyl- is a chemical compound with the molecular formula C8H12O2Cl2 It is characterized by its unique bicyclic structure, which includes two oxygen atoms and two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a chlorinating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or chloroform. The reaction temperature is usually maintained at a low to moderate range to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- involves its interaction with molecular targets and pathways within a system. The compound’s bicyclic structure and functional groups allow it to participate in various chemical reactions, which can influence biological processes. For example, it may act as an inhibitor or activator of specific enzymes, or it may interact with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: This compound has a similar bicyclic structure but with different substituents.
8,8-Dibromobicyclo[5.1.0]octane: Another bicyclic compound with bromine atoms instead of chlorine.
Uniqueness
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- is unique due to its specific combination of functional groups and its potential reactivity. The presence of both chlorine and oxygen atoms in the bicyclic structure provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
651035-93-7 |
|---|---|
Molekularformel |
C8H12Cl2O2 |
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
8,8-dichloro-4-ethyl-3,5-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-7-11-3-5-6(4-12-7)8(5,9)10/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
JLLGDVMOCWJHID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1OCC2C(C2(Cl)Cl)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)




![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)

![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)



![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
